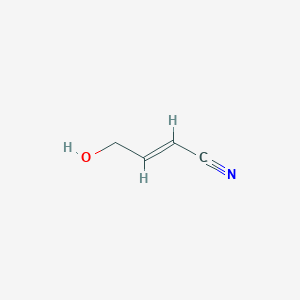
4-Hydroxy-2-butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-butenenitrile is an organic compound with the molecular formula C4H5NO It is a nitrile derivative with a hydroxyl group attached to the second carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-butenenitrile can be achieved through several methods. One common approach involves the hydrolysis of sinigrin, a glucosinolate found in plants. This process is catalyzed by the enzyme myrosinase, leading to the formation of this compound as one of the degradation products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic hydrolysis of glucosinolates, as mentioned above, could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-butenenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of 4-oxo-2-butenenitrile.
Reduction: Reduction typically yields 4-hydroxybutanenitrile.
Substitution: Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-Hydroxy-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-butenenitrile involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-2-butanone: This compound is structurally similar but lacks the nitrile group.
4-Hydroxy-2-nonenal: Another related compound, which is a product of lipid peroxidation and has significant biological activity.
Uniqueness: 4-Hydroxy-2-butenenitrile is unique due to its combination of a hydroxyl and nitrile group, which imparts distinct reactivity and biological activity. Its ability to form adducts with biomolecules makes it a valuable compound for research in cancer therapy and plant biology .
Properties
Molecular Formula |
C4H5NO |
|---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
(E)-4-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C4H5NO/c5-3-1-2-4-6/h1-2,6H,4H2/b2-1+ |
InChI Key |
LZJDCFUZEZQGQR-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C#N)O |
Canonical SMILES |
C(C=CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















